molecular formula C10H10BrClO2 B12957822 (S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid

(S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid

Katalognummer: B12957822
Molekulargewicht: 277.54 g/mol
InChI-Schlüssel: OYXOSRBJCNMTHK-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a methylpropanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid typically involves the following steps:

    Bromination and Chlorination: The phenyl ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the desired positions.

    Alkylation: The brominated and chlorinated phenyl compound is then subjected to alkylation to introduce the methylpropanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and chlorination reactions, followed by alkylation under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the methylpropanoic acid moiety, contribute to its reactivity and binding affinity with various biomolecules. These interactions can lead to changes in biological activity and therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-Bromo-1-(4-chlorophenyl)ethanol: A compound with a similar bromine and chlorine substitution pattern on the phenyl ring.

    (S)-3-(4-Bromo-3-chlorophenyl)-2-methylpropanoic acid: A positional isomer with the bromine and chlorine atoms swapped.

Uniqueness

(S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of the methylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C10H10BrClO2

Molekulargewicht

277.54 g/mol

IUPAC-Name

(2S)-3-(3-bromo-4-chlorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10BrClO2/c1-6(10(13)14)4-7-2-3-9(12)8(11)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)/t6-/m0/s1

InChI-Schlüssel

OYXOSRBJCNMTHK-LURJTMIESA-N

Isomerische SMILES

C[C@@H](CC1=CC(=C(C=C1)Cl)Br)C(=O)O

Kanonische SMILES

CC(CC1=CC(=C(C=C1)Cl)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.